molecular formula C14H15N3O4S B6423208 Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate CAS No. 6148-38-5

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Cat. No.: B6423208
CAS No.: 6148-38-5
M. Wt: 321.35 g/mol
InChI Key: SKMDQOQHCZFMCW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound with the molecular formula C₁₄H₁₅N₃O₄S and a molecular weight of 321.35 g/mol . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves a multi-step process. One common method includes the three-component coupling annulation of amines, isothiocyanates, and diethyl but-2-ynedioates . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of sulfur and nitrogen atoms, which can form strong bonds with the active sites of these biomolecules .

Comparison with Similar Compounds

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can be compared with other thiazolidine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6148-38-5

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

ethyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

SKMDQOQHCZFMCW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

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